molecular formula C12H18N2O2 B1508620 3-(2-Bocaminoethyl)pyridine CAS No. 215305-99-0

3-(2-Bocaminoethyl)pyridine

Cat. No. B1508620
CAS RN: 215305-99-0
M. Wt: 222.28 g/mol
InChI Key: USVPFSNESMWFKV-UHFFFAOYSA-N
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Description

“3-(2-Boc-aminoethyl)pyridine” is a derivative of “3-(2-aminoethyl)pyridine”, which is a useful research chemical .


Synthesis Analysis

The synthesis of “3-(2-Boc-aminoethyl)pyridine” involves the protection of the amino group with a Boc group . This process is generally conducted under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of “3-(2-Boc-aminoethyl)pyridine” is C12H18N2O2 . Its average mass is 222.283 Da and its monoisotopic mass is 222.136826 Da .


Chemical Reactions Analysis

The Boc group in “3-(2-Boc-aminoethyl)pyridine” can be cleaved under anhydrous acidic conditions . This process produces tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

“3-(2-aminoethyl)pyridine” has a boiling point of 119-120 ℃ / 19 mmHg, 228.8 ℃ at 760 mmHg . Its density is 1.025 g/cm^3 . It appears as a light yellow clear liquid .

Safety and Hazards

“3-(2-aminoethyl)pyridine” is classified as hazardous. It causes severe skin burns and eye damage . It is advised not to breathe it, and to wash hands thoroughly after handling . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Boc-aminoethyl)pyridine involves the protection of the amino group on the pyridine ring, followed by the addition of a Boc-protected aminoethyl group to the pyridine ring.", "Starting Materials": [ "2-Pyridinecarboxaldehyde", "Di-tert-butyl dicarbonate", "Ethylene diamine", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the pyridine ring amino group with di-tert-butyl dicarbonate in the presence of sodium hydroxide and methanol.", "Step 2: Reduction of the protected pyridine ring with sodium borohydride in methanol.", "Step 3: Protection of the ethylene diamine amino group with di-tert-butyl dicarbonate in the presence of acetic acid.", "Step 4: Addition of the Boc-protected ethylene diamine to the protected pyridine ring in the presence of hydrochloric acid and methanol.", "Step 5: Removal of the protecting groups with sodium hydroxide and water to yield 3-(2-Boc-aminoethyl)pyridine." ] }

CAS RN

215305-99-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl N-(2-pyridin-3-ylethyl)carbamate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h4-5,7,9H,6,8H2,1-3H3,(H,14,15)

InChI Key

USVPFSNESMWFKV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(CC1=CN=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=CC=C1

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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